Polythiazide
Description
Historical Context of Thiazide Diuretics in Research
The journey of thiazide diuretics in research began not with a direct search for diuretics, but through a series of serendipitous observations and targeted chemical modifications. In the 1930s and 1940s, researchers noted that the antimicrobial agent sulfanilamide (B372717) induced metabolic acidosis by increasing bicarbonate excretion in the urine. oup.com This was traced to its inhibition of the enzyme carbonic anhydrase. oup.comacs.org This finding spurred research into sulfonamide derivatives with the goal of creating more effective diuretics that enhanced the excretion of sodium and chloride, rather than sodium bicarbonate. nih.gov
This line of inquiry culminated in a major breakthrough in the 1950s at Merck and Co., where scientists Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello developed the first compound of a new class of drugs: the thiazide diuretics. wikipedia.org The first drug in this class, chlorothiazide (B1668834), was marketed in 1958 and represented a significant leap forward in cardiovascular medicine. wikipedia.org Thiazide diuretics rapidly became cornerstone, first-line agents in the management of hypertension and edema. oup.comnumberanalytics.com Their primary mechanism of action was identified as the inhibition of the sodium-chloride symporter located in the distal convoluted tubule of the kidney, which promotes the excretion of sodium and water. numberanalytics.comresearchgate.net The introduction of these potent, orally active diuretics revolutionized the treatment of hypertension, which previously had few effective drug therapies. acs.org
Polythiazide within the Thiazide Diuretic Class: Research Significance
Following the successful introduction of chlorothiazide, research efforts focused on synthesizing and evaluating new benzothiadiazine derivatives to identify compounds with improved properties. This compound emerged from this research as a potent thiazide diuretic with actions and applications similar to its predecessors, primarily for managing hypertension and edema. drugbank.comncats.io A key area of its research significance lies in its high potency. Early comparative pharmacological studies demonstrated that this compound was considerably more potent than earlier thiazides.
For instance, research in animal models indicated that on a weight-for-weight basis, this compound's natriuretic and chloruretic (sodium and chloride excretion) effects were substantially higher than those of chlorothiazide. doi.org This increased potency was a significant focus of initial research, as it suggested the potential for achieving therapeutic effects with smaller drug quantities.
| Compound | Relative Potency Compared to Chlorothiazide (approx.) | Primary Research Focus |
|---|---|---|
| Chlorothiazide | 1x (Baseline) | Prototype thiazide, proof-of-concept for natriuretic effects. |
| Hydrochlorothiazide (B1673439) | 10x | Increased potency through saturation of the double bond in the benzothiadiazine ring. gpatindia.com |
| This compound | 400-600x | Enhanced potency and duration of action through lipophilic substitution at the 3-position. doi.orggpatindia.com |
The research significance of this compound also extends to its use in combination therapy studies. Investigators have frequently used it alongside other antihypertensive agents, such as prazosin, to evaluate potential additive or synergistic effects in controlling blood pressure. researchgate.netpopline.orgnih.gov These studies were crucial in establishing the role of thiazides as a foundational component of multi-drug regimens for treating more severe forms of hypertension. nih.govrxlist.com
Evolution of Research Perspectives on this compound
Research perspectives on this compound have evolved considerably since its inception. Initial studies in the early 1960s were primarily focused on clinical evaluation, establishing its efficacy in reducing blood pressure and managing edema, often through double-blind, comparative trials against placebos or other diuretics like chlorthalidone (B1668885). nih.govcapes.gov.br
As the use of thiazides became widespread, research shifted to include a more nuanced investigation of their long-term metabolic effects. This generated a long-standing scientific debate, with studies focusing on the tendency of thiazides, including this compound, to cause hypokalemia (low potassium levels), hyperuricemia (high uric acid), and alterations in glucose and lipid metabolism. nih.govdrugs.com This line of research has been critical in refining the clinical use of the entire drug class.
The most recent and significant evolution in this compound research has occurred at the molecular level. For decades, the precise mechanism of how thiazides function to control hypertension remained a subject of investigation. ncats.iorxlist.com A landmark 2023 study provided unprecedented insight by determining the cryo-electron microscopy (cryo-EM) structure of the human sodium-chloride cotransporter (NCC)—the specific protein inhibited by these drugs—in a complex with this compound. nih.gov This advanced structural biology research revealed the specific binding site and the conformational state of the transporter when inhibited by this compound. nih.gov This discovery is a pivotal moment, moving the understanding of this compound from physiological observation to precise molecular interaction. It provides a structural blueprint that can facilitate the development of new, more selective antihypertensive drugs with potentially improved therapeutic profiles. nih.gov
| Era | Key Research Focus | Significant Findings |
|---|---|---|
| Early 1960s | Initial Pharmacological & Clinical Studies | Established as a highly potent diuretic and antihypertensive agent, significantly more so than chlorothiazide. doi.orgcapes.gov.br |
| 1970s - 1980s | Combination Therapy & Pharmacokinetics | Demonstrated efficacy in combination with other antihypertensives like prazosin. popline.orgnih.gov Elucidation of its long plasma half-life (approx. 26 hours). nih.govmedicaldialogues.in |
| 1980s - 2000s | Metabolic Effects & Long-Term Use | Ongoing investigation into effects on serum potassium, uric acid, glucose, and cholesterol levels. nih.govdrugs.com |
| 2020s | Molecular & Structural Biology | Determination of the cryo-EM structure of the human NCC-Polythiazide complex, revealing the precise binding mechanism. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-methyl-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
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InChI |
InChI=1S/C11H13ClF3N3O4S3/c1-18-10(4-23-5-11(13,14)15)17-7-2-6(12)8(24(16,19)20)3-9(7)25(18,21)22/h2-3,10,17H,4-5H2,1H3,(H2,16,19,20) | |
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InChI Key |
CYLWJCABXYDINA-UHFFFAOYSA-N | |
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Canonical SMILES |
CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F | |
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Molecular Formula |
C11H13ClF3N3O4S3 | |
| Record name | POLYTHIAZIDE | |
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Related CAS |
346-18-9 | |
| Record name | Polythiazide | |
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DSSTOX Substance ID |
DTXSID6025939 | |
| Record name | Polythiazide | |
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Molecular Weight |
439.9 g/mol | |
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Physical Description |
Crystals or white powder. (NTP, 1992), Solid | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER & CHLOROFORM; SOL IN METHANOL, ACETONE & DIMETHYLFORMAMIDE, SOL IN AQ SOLN MADE ALKALINE WITH CARBONATES OR HYDROXIDES OF ALKALI METALS, 2.64e-01 g/L | |
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Color/Form |
WHITE, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPANOL | |
CAS No. |
346-18-9, 96783-10-7 | |
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Melting Point |
396.5 °F (NTP, 1992), 202.5 °C, 214 °C | |
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Molecular and Pharmacological Research of Polythiazide
Mechanisms of Action Research
The primary mechanism of action for polythiazide as a diuretic involves its interaction with key ion transporters in the renal tubules. drugbank.commedicaldialogues.in However, its therapeutic effects in managing hypertension are also attributed to its influence on vascular smooth muscle. drugbank.commedicaldialogues.in
This compound exerts its diuretic effect primarily by inhibiting the thiazide-sensitive Na-Cl cotransporter (TSC), also known as the sodium-chloride symporter, located in the apical membrane of the early distal convoluted tubule (DCT) of the nephron. drugbank.commedicaldialogues.inrjptonline.orgsmpdb.ca This transporter is responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the blood. smpdb.cacvpharmacology.com By binding to and blocking the TSC, this compound prevents this reabsorption, leading to an increased excretion of sodium, chloride, and consequently, water in the urine. drugbank.comrjptonline.orgunict.it The inhibition of the Na-Cl cotransporter is a hallmark of thiazide diuretics and is central to their efficacy in reducing extracellular fluid volume. physiology.orgmdpi.com Recent cryo-electron microscopy studies have even revealed the specific amino acid residues critical for this compound binding to the transporter. patsnap.com
| Transporter | Location | Action of this compound | Result |
|---|---|---|---|
| Thiazide-Sensitive Na-Cl Cotransporter (TSC) | Apical membrane of the early distal convoluted tubule | Inhibition | Increased excretion of sodium, chloride, and water |
A consequence of the increased sodium delivery to the distal parts of the nephron, including the late distal tubule and collecting duct, is an increase in potassium excretion. drugbank.commedicaldialogues.inrjptonline.org In these segments, the increased luminal sodium concentration stimulates the activity of the aldosterone-sensitive sodium-potassium exchange mechanism (the Na+/K+ pump) on the basolateral membrane and epithelial sodium channels (ENaC) on the apical membrane. cvpharmacology.comnih.gov This leads to an enhanced reabsorption of sodium from the tubular fluid into the cells in exchange for potassium, which is then secreted into the urine, potentially leading to hypokalemia. cvpharmacology.comnih.govdroracle.ai This effect is a well-documented outcome of thiazide diuretic action. nih.govdroracle.ai
While the diuretic action of this compound contributes to its blood pressure-lowering effects, particularly in the acute phase, its chronic antihypertensive efficacy is also attributed to mechanisms that are independent of diuresis. drugbank.commedicaldialogues.innih.gov These mechanisms involve direct actions on the vasculature.
This compound may exert part of its antihypertensive effect through the inhibition of carbonic anhydrases in vascular smooth muscle. hmdb.cadrugbank.commedicaldialogues.in Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. plos.orgunifi.it While not the primary target, inhibition of these enzymes can influence intracellular pH and potentially alter vascular tone, contributing to vasodilation and a reduction in peripheral resistance. drugbank.comnih.gov Several thiazide diuretics have been shown to inhibit various carbonic anhydrase isoforms. plos.orgunifi.it
Another proposed antihypertensive mechanism of this compound involves its action on large-conductance calcium-activated potassium (KCa) channels, also known as BK channels, in vascular smooth muscle cells. hmdb.cadrugbank.commedicaldialogues.in Activation of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. frontiersin.org This hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and leading to smooth muscle relaxation and vasodilation. researchgate.net This contributes to a decrease in total peripheral vascular resistance, a key factor in the long-term control of hypertension. nih.govscispace.com
| Mechanism | Target | Effect |
|---|---|---|
| Action on Carbonic Anhydrases | Vascular smooth muscle | Potential alteration of intracellular pH, leading to vasodilation |
| Action on Large-Conductance Calcium-Activated Potassium (KCa) Channels | Vascular smooth muscle | Hyperpolarization, leading to smooth muscle relaxation and vasodilation |
Antihypertensive Mechanisms beyond Diuresis
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
The diuretic potency of the thiazide class of compounds is dictated by the nature and position of various substituents on the benzothiadiazine nucleus. General SAR studies of thiazide diuretics highlight several key structural requirements for activity. gpatindia.comslideshare.net An unsubstituted sulfonamide group at position 7 is considered essential for diuretic action. gpatindia.comslideshare.netmlsu.ac.in Additionally, an electron-withdrawing group, such as a chloro or trifluoromethyl group, at position 6 is crucial for high diuretic activity; replacing it with an electron-donating group significantly diminishes potency. gpatindia.com
Saturation of the double bond between positions 3 and 4 of the benzothiadiazine ring can increase diuretic potency by as much as tenfold. gpatindia.com this compound possesses this saturated 3,4-dihydro-2H-1,2,4-benzothiadiazine structure. mlsu.ac.in Substitutions at position 3 are a major determinant of the potency and duration of action. slideshare.net In this compound, the lipophilic [(2,2,2-trifluoroethyl)thio]methyl group at this position contributes to its high potency and long duration of action. gpatindia.commlsu.ac.in Furthermore, a small alkyl group, like the methyl group found in this compound at the 2-N position, is consistent with maintaining high activity. slideshare.netmlsu.ac.in
These structural modifications make this compound one of the most potent diuretics in its class. doi.org Studies comparing the binding affinity of various thiazide diuretics to their receptor site in rat kidney membranes show this compound has a very high affinity, as indicated by its low inhibition constant (Ki). pnas.org
Table 1: Inhibition Constants (Ki) of Various Thiazide Diuretics for the [3H]metolazone Binding Site in Rat Kidney Membranes This interactive table provides data on the binding affinity of different thiazide diuretics. A lower Ki value indicates higher binding affinity and potency.
| Diuretic | Ki (nM) |
|---|---|
| Cyclothiazide | 0.36 |
| Methyclothiazide | 0.43 |
| This compound | 0.81 |
| Bendroflumethiazide | 5.0 |
| Metolazone (B1676511) | 5.1 |
| Benzthiazide | 6.7 |
| Indapamide | 29 |
| Hydroflumethiazide | 43 |
| Chlorthalidone (B1668885) | 48 |
| Hydrochlorothiazide (B1673439) | 98 |
| Trichlormethiazide | 100 |
| Quinethazone | 180 |
| Chlorothiazide (B1668834) | 3700 |
Data sourced from PNAS. pnas.org
The chemical structure of this compound is directly responsible for its mechanism of action, which involves interfering with electrolyte reabsorption in the kidneys. ncats.iowikidoc.org this compound exerts its diuretic effect by inhibiting the Na-Cl cotransporter (NCC), also known as the thiazide-sensitive cotransporter (TSC), located on the apical membrane of cells in the early distal convoluted tubule. gpatindia.comdrugbank.comhmdb.ca
Cryo-electron microscopy studies have revealed the precise molecular mechanism of this inhibition. This compound binds within a vestibule of the NCC, a site formed by several transmembrane helices. nih.gov Crucially, the binding site for this compound physically overlaps with the binding site for chloride ions (Cl⁻). nih.gov This leads to a direct blockade of Cl⁻ binding. By preventing ion transport, this compound inhibits the reabsorption of sodium (Na⁺) and Cl⁻ from the tubular fluid back into the blood, resulting in an increased excretion of sodium, chloride, and water. gpatindia.comdrugbank.com In addition to direct competitive blockade, the binding of this compound stalls the necessary conformational changes of the NCC transporter, essentially locking it in an outward-facing state and preventing it from cycling to transport ions. nih.gov The interaction between thiazides and the transporter is influenced by the extracellular concentrations of Na⁺ and Cl⁻, indicating that the binding site is either shared or allosterically modified by the transported ions. nih.gov
The high potency of this compound is a result of a high degree of molecular complementarity with its binding site on the Na-Cl cotransporter (NCC). annualreviews.org This interaction is analogous to a substrate fitting into the active site of an enzyme. annualreviews.org
Structural biology studies have identified the specific binding pocket for this compound within the transmembrane domain (TMD) of the NCC. nih.govresearchgate.net This pocket is formed by residues from transmembrane helices TM1, TM3, TM6, TM8, and TM10. nih.gov The interaction is stabilized by specific chemical interactions, such as hydrogen bonds between the this compound molecule and the protein residues. nih.govresearchgate.net Functional studies have confirmed the importance of this binding site; mutating key residues within this pocket, such as N149, F223, and particularly N227, dramatically reduces the sensitivity of the NCC to inhibition by this compound. nih.gov
The structural analysis of the this compound-NCC complex also reveals a hydrophilic cavity near the 2-position methyl group of the drug. nih.gov This finding suggests that there is potential for designing new analogues with modifications at this position to achieve even higher affinity and selectivity for the receptor. nih.gov
In silico methods are increasingly used to analyze and predict the structure-activity relationships of pharmacological agents like this compound. nih.govnih.gov Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations help to rationalize the interactions between a drug and its target at a molecular level. lew.roacademie-sciences.fr
For thiazide diuretics, computational models can correlate molecular descriptors—such as polarizability, molar volume, and electronic properties derived from molecular electrostatic potential (MESP) maps—with diuretic activity. lew.roresearchgate.net These models can explain how substitutions on the thiazide nucleus affect the molecule's electronic distribution and, consequently, its binding affinity. lew.ro
The high-resolution cryo-EM structure of the this compound-NCC complex provides an ideal template for computational studies. nih.gov Molecular docking simulations can be used to visualize how different this compound analogues fit into the identified binding pocket, predicting their binding orientation and affinity. academie-sciences.fr Such simulations can guide the synthesis of new derivatives with improved pharmacological properties by exploring how modifications to the this compound structure, for instance at the 2-N or 3-position, might enhance interactions with key residues like N149 or F223 in the NCC binding site. nih.govnih.gov These computational tools are invaluable for accelerating the design and discovery of novel therapeutic agents. nih.govnih.gov
Pharmacokinetic Research
Pharmacokinetic studies investigate the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion. Research on this compound has defined these key parameters.
This compound is readily absorbed following oral administration. drugfuture.com A clinical study involving human subjects who received a single oral dose determined that the mean plasma half-life for absorption was 1.2 hours. nih.gov This relatively rapid absorption is consistent with findings in animal models, where almost equal diuretic activity was observed after oral and intravenous administration, suggesting near-complete absorption. doi.org
Computational predictions support these clinical findings, with models indicating a high probability of human intestinal absorption for this compound. drugbank.com While the absolute bioavailability is considered high, formulation studies have shown that dissolution rates can be further enhanced. For instance, preparing this compound as a powdered solution using polyethylene (B3416737) glycol 400 resulted in significantly more rapid dissolution compared to standard tablet formulations, which could potentially improve the rate and extent of absorption in certain contexts. researchgate.net
After absorption, this compound exhibits a prolonged duration of action, which is explained by its long elimination half-life of 25.7 hours. nih.gov Approximately 25% of the drug is eventually excreted unchanged in the urine. nih.gov
Table 2: Pharmacokinetic Parameters of this compound in Humans This interactive table summarizes key pharmacokinetic data for this compound following a single oral dose.
| Parameter | Mean Value |
|---|---|
| Absorption Half-Life (t½) | 1.2 hours |
| Elimination Half-Life (t½) | 25.7 hours |
| Unchanged Drug in Urine | ~25% |
Data sourced from Clinical Pharmacology & Therapeutics. nih.gov
Distribution and Plasma Protein Binding
Following administration, this compound is widely distributed in body tissues. nih.gov A significant characteristic of its distribution is its high degree of binding to plasma proteins, reported to be greater than 80%. medicaldialogues.inmims.com This extensive protein binding is a key factor in its pharmacokinetic profile. Thiazides with longer durations of action, such as this compound, generally exhibit high levels of binding to plasma proteins. pharmacompass.com This high binding affinity is thought to contribute to the drug's low clearance rate. researchgate.net Thiazide diuretics are also known to cross the placental barrier and can be detected in cord blood. echemi.com
| Pharmacokinetic Parameter | Value |
| Plasma Protein Binding | >80% medicaldialogues.inmims.com |
Metabolism and Biotransformation Pathways
The metabolism of this compound presents some conflicting findings in scientific literature. Some research indicates that this compound is not metabolized in the human body, passing through the liver before being excreted. pathbank.org Other sources suggest it is partially metabolized in the liver. youtube.com In animal studies, specifically in dogs, it has been reported that approximately 30% of the drug undergoes metabolism. echemi.com
Biotransformation is a critical process for drug elimination, typically involving Phase I (functionalization) and Phase II (conjugation) reactions that convert lipophilic compounds into more polar, water-soluble metabolites for easier excretion. nih.govslideshare.net Phase I reactions, often catalyzed by the cytochrome P450 system, introduce or expose functional groups, while Phase II reactions conjugate the drug with endogenous molecules to increase water solubility. nih.gov For this compound, detailed human metabolic pathways are not well-established. nih.gov
| Organism | Extent of Metabolism |
| Human | Not metabolized or partially metabolized pathbank.orgyoutube.com |
| Dog | ~30% metabolized echemi.com |
Elimination and Excretion Routes
The primary routes of elimination for this compound are through the kidneys into the urine and via the feces. medicaldialogues.inmims.com The drug is largely excreted as an unchanged compound, particularly in the urine. medicaldialogues.inmims.comechemi.com In one study involving human subjects, approximately 25% of an oral dose was excreted unchanged in the urine. echemi.com The slow excretion of this compound is correlated with its long duration of action. pharmacompass.com
In canine studies, approximately 60% to 90% of the drug and its metabolites are excreted within 24 hours, primarily in the urine, with up to 20% being eliminated in the feces. echemi.com As with other thiazides, this compound is known to be transferred from mother to child, appearing in both cord blood and breast milk. echemi.com
| Excretion Route | Details |
| Urine | A primary route of elimination. medicaldialogues.inmims.com Approximately 25% is excreted as unchanged drug in humans. echemi.com |
| Feces | A secondary route of elimination. medicaldialogues.inmims.com |
Half-Life Determination and Significance
The elimination half-life of this compound has been determined in several studies, with most reporting a long duration. The plasma elimination half-life is most frequently cited as being approximately 26 to 27 hours. nih.govmedicaldialogues.inmims.com One study in normal human subjects who received a 1 mg oral dose identified a mean elimination half-life of 25.7 hours. echemi.com Other sources have reported values of around 25 hours. pharmacompass.comechemi.com A wider range of 6 to 15 hours has also been noted in some literature, though this is less common. youtube.com
The significance of this long half-life is its direct correlation with the extended duration of action of the drug, which can last from 24 to 48 hours. mims.com This allows for less frequent administration compared to thiazides with shorter half-lives. echemi.com
| Reported Half-Life | Population/Study Context |
| ~27 hours | Human plasma elimination half-life nih.gov |
| ~26 hours | General approximation medicaldialogues.inmims.com |
| 25.7 hours | Mean value in human subjects after a single 1 mg oral dose echemi.com |
| ~25 hours | General approximation from reference table pharmacompass.comechemi.com |
Preclinical and Clinical Research on Polythiazide
Efficacy Research in Disease Models
Polythiazide has been clinically evaluated for its antihypertensive effects. Research has shown its effectiveness in lowering elevated blood pressure in patients, both with and without the presence of visible edema. nih.gov The mechanism by which thiazides control hypertension is not fully understood. nih.gov this compound is indicated for the management of high blood pressure, where it can be used as the sole therapeutic agent or to augment the action of other antihypertensive medications in more severe cases of hypertension. medicaldialogues.inrxlist.comontosight.ai Clinical studies have affirmed its role in treating hypertensive disease. echemi.com Diuretics like this compound are particularly effective in reducing blood pressure for a wide range of patients, including those who are over 60, African Americans, and individuals with diabetes. georgetown.edu
This compound is established as an adjunctive therapy for edema linked to several conditions. medicaldialogues.inrxlist.com These include congestive heart failure, hepatic cirrhosis, and edema resulting from corticosteroid and estrogen therapy. medicaldialogues.inrxlist.comontosight.ai Its utility also extends to edema caused by various forms of kidney problems, such as nephrotic syndrome, acute glomerulonephritis, and chronic renal failure. medicaldialogues.inrxlist.comwikidoc.org Thiazides are considered a primary choice for managing edema in cases of mild-to-moderate congestive heart failure, and they may also produce favorable outcomes in edema related to chronic liver or kidney disease. echemi.com A comparative study involving bedridden patients with edema from diverse causes like heart failure, liver cirrhosis, and diabetic nephropathies further investigated its diuretic effects. nih.gov The broad application of thiazides for edema from renal and hepatic causes is well-recognized. nih.gov
Thiazide diuretics, including this compound, have been researched for their effects on calcium excretion. They are known to increase the reabsorption of calcium in the kidneys, which leads to a decrease in the amount of calcium excreted in the urine. wjgnet.comnih.gov This property makes them useful in managing conditions like nephrolithiasis (kidney stones) associated with high urine calcium. nih.gov
A study involving 14 children who had both idiopathic hypercalciuria (high calcium in urine without a known cause) and hematuria (blood in urine) found that treatment with thiazide diuretics successfully reduced urinary calcium excretion and resolved the hematuria in all participants. nih.gov Research has also been conducted in adult women with idiopathic hypercalciuria and nephrolithiasis, evaluating the response of bone mineral density and biochemical markers to thiazide therapy. wjgnet.com
Research has explored the utility of benzothiadiazine diuretics like this compound in managing certain forms of diabetes insipidus. One study investigated the antidiuretic properties of these diuretics in seven patients with diabetes insipidus of pituitary origin. portlandpress.com The findings from this research indicated that long-term therapy with this compound was a reliable treatment method for these patients. portlandpress.com The immediate antidiuretic effect is linked to the drug's saluretic (salt-excreting) action, but a persistent antidiuresis was observed in patients on long-term treatment even after the initial salt and water loss had stabilized. portlandpress.com
Adverse Event and Toxicity Research
Research into the adverse effects of this compound primarily focuses on its potential to induce metabolic and electrolyte disturbances.
The most significant and well-researched adverse events associated with this compound involve disturbances in electrolyte balance. mims.comijbcp.com These imbalances are a direct consequence of its mechanism of action on renal tubular transport.
Thiazide-induced hyponatremia is a significant area of study, with this compound being a member of this drug class. koreamed.orgnih.gov The mechanisms are multifactorial. Primarily, by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule, thiazides impair the kidney's ability to excrete dilute urine (impaired free-water clearance). koreamed.orgmdpi.com
Additionally, the diuretic effect can lead to volume depletion, which may trigger a non-osmotic release of antidiuretic hormone (ADH). koreamed.org Elevated ADH promotes water reabsorption in the collecting ducts, further contributing to a dilutional hyponatremia. koreamed.org Some research also points to an increase in water intake (polydipsia) as a contributing factor. tci-thaijo.orgtci-thaijo.org Studies have shown that thiazide-induced hyponatremia is more common in older adults and females. ijbcp.comnih.gov
Management of hyponatremia induced by this compound begins with discontinuing the drug. tci-thaijo.org For mild cases, fluid restriction may be adequate to restore normal sodium levels. nih.gov In more severe or symptomatic instances, administration of saline solutions may be required, with careful monitoring to prevent overly rapid correction of the serum sodium concentration. nih.gov
Hyperuricemia and Gout Precipitation Research
This compound and other thiazide diuretics are known to cause hyperuricemia, an excess of uric acid in the blood, which can increase the risk of developing gout. wikidoc.orgnih.govoup.com This is a well-documented metabolic effect of this class of drugs. oup.com
The primary mechanism for thiazide-induced hyperuricemia is the increased reabsorption of uric acid in the proximal tubule of the kidney. nih.gov Thiazide diuretics interact with renal urate transporters, specifically the organic anion transporters (OAT1 and OAT3) on the basolateral membrane and OAT4 on the luminal membrane. nih.govoup.comoup.com This interference with the normal secretion process leads to a retention of uric acid in the bloodstream. oup.comoup.com The increase in serum uric acid levels can be observed within a few days of starting treatment and is generally dose-dependent. oup.com
While thiazide therapy can elevate uric acid levels, studies have shown that this does not necessarily lead to kidney injury. nih.gov Furthermore, the incidence of gout precipitated by this effect is relatively low in the general population of treated hypertensive patients. nih.gov However, for individuals with a history of gout or pre-existing hyperuricemia, the use of thiazide diuretics can increase the likelihood of a gout flare-up. droracle.ai
Hematologic Abnormalities Research (e.g., Thrombocytopenia, Aplastic Anemia)
Research into the hematologic effects of this compound and other thiazide diuretics has identified rare but serious adverse events. drugs.comdrugs.com Cases of immune-complex hemolytic anemia, aplastic anemia, and thrombocytopenia have been associated with this compound or related thiazide agents. drugs.comdrugs.com
One case study reported a 2.5-year-old male who developed pancytopenia 15 days after starting this compound. drugs.comdrugs.com A bone marrow aspiration revealed general hypoplasia with an absence of megakaryocytes and blast cells. drugs.comdrugs.com This case unfortunately resulted in the patient's death due to persistent hemorrhaging and infections. drugs.comdrugs.com
Further research has highlighted that thiazides are among the drugs with a higher risk for aplastic anemia. dovepress.com Studies have shown an increased risk of aplastic anemia with exposure to thiazides. dovepress.com Other hematologic reactions reported in association with this compound include leukopenia, agranulocytosis, and purpura, with or without thrombocytopenia. rxlist.commims.comnih.gov It is important to note that while some older thiazides were linked to leukopenia, agranulocytosis, and aplastic anemia, these have not been reported with newer compounds like this compound. nih.gov However, purpura with or without thrombocytopenia has been reported with this compound. nih.gov Cases of neonatal thrombocytopenia have also been reported with the administration of thiazide diuretics before birth. drugs.com
Table 1: Hematologic Abnormalities Associated with this compound
| Hematologic Abnormality | Research Findings |
| Thrombocytopenia | Associated with this compound and other thiazides; cases of purpura with or without thrombocytopenia reported. rxlist.commims.comnih.govwikidoc.org Neonatal thrombocytopenia has been observed with antepartum administration of thiazides. drugs.com |
| Aplastic Anemia | Associated with this compound and related thiazides. drugs.comdrugs.comrxlist.commims.comwikidoc.org Thiazides are considered a higher-risk agent for aplastic anemia. dovepress.com |
| Other Abnormalities | Leukopenia and agranulocytosis have been reported. rxlist.commims.comwikidoc.org |
Renal Dysfunction and Azotemia Research
This compound's mechanism of action inherently affects renal function. Research indicates that this compound-induced intravascular volume depletion can lead to new or worsened renal insufficiency. drugs.comdrugs.com Thiazides, in general, are used with caution in patients with severe renal disease as they may precipitate azotemia, which is an elevation of blood urea (B33335) nitrogen (BUN) and other nitrogenous waste products in the blood. rxlist.comwikidoc.org In patients with impaired renal function, the cumulative effects of the drug may develop. rxlist.comwikidoc.org
If progressive renal impairment becomes evident, indicated by a rising nonprotein nitrogen or BUN, a careful reassessment of therapy is necessary. rxlist.comwikidoc.org While rare, cases of interstitial nephritis have been associated with some thiazide diuretics. drugs.comdrugs.com Chronic administration of hydrochlorothiazide (B1673439) in animal studies has been shown to cause mild renal injury. nih.gov The mechanisms for thiazide-associated renal injury are not fully clear but may be related to metabolic abnormalities or volume depletion. nih.gov
Table 2: Renal Dysfunction and Azotemia Research Findings
| Adverse Effect | Research Findings |
| Renal Insufficiency | Can be new or worsened due to intravascular volume depletion. drugs.comdrugs.com |
| Azotemia | Thiazides may precipitate azotemia, especially in patients with severe renal disease. rxlist.comwikidoc.org |
| Cumulative Effects | May develop in patients with pre-existing impaired renal function. rxlist.comwikidoc.org |
| Interstitial Nephritis | Rare cases have been associated with some thiazide diuretics. drugs.comdrugs.com |
Photosensitivity and Dermatological Reactions Research
Dermatological reactions are a known adverse effect of thiazide diuretics, including this compound. drugs.comdrugs.com Research has shown that thiazides can induce phototoxic dermatitis. drugs.comdrugs.com Other reported dermatologic reactions include erythema annular centrifugum, acute eczematous dermatitis, and morbilliform and leukocytoclastic vasculitis. drugs.comdrugs.com
Additionally, a rare condition with clinical and laboratory features similar to subacute cutaneous lupus erythematosus has been associated with the related drug, hydrochlorothiazide. drugs.comdrugs.com Other reported dermatologic and hypersensitivity reactions for this compound include purpura, rash, and urticaria. rxlist.commims.comwikidoc.org Studies suggest a correlation between thiazide exposure and an increased risk of certain skin cancers, such as basal cell carcinoma and squamous cell carcinoma, potentially due to photosensitizing reactions. rug.nl
Table 3: Photosensitivity and Dermatological Reactions with this compound
| Reaction | Research Findings |
| Photosensitivity | Thiazides, including this compound, may induce phototoxic dermatitis. drugs.comrxlist.commims.comdrugs.com |
| Rashes and Vasculitis | Reports include erythema annular centrifugum, acute eczematous dermatitis, and morbilliform and leukocytoclastic vasculitis. drugs.comdrugs.com Purpura, rash, and urticaria have also been noted. rxlist.commims.comwikidoc.org |
| Lupus-like Syndrome | A rare subacute cutaneous lupus erythematosus-like condition has been associated with hydrochlorothiazide. drugs.comdrugs.com |
| Skin Cancer Risk | Studies suggest a link between thiazide use and an increased risk of basal cell and squamous cell carcinomas. rug.nl |
Cardiovascular Adverse Event Research (e.g., Hypotension, Orthostatic Hypotension, Arrhythmias)
Cardiovascular adverse events associated with this compound therapy are often related to its diuretic and antihypertensive effects. Orthostatic hypotension, a sudden drop in blood pressure upon standing, may occur and can be aggravated by alcohol, barbiturates, or narcotics. rxlist.commims.comwikidoc.org This may be more likely in elderly patients and can rarely be associated with syncope. drugs.com
Thiazide-induced hypokalemia (low potassium levels) is a significant concern as it can predispose patients to cardiac arrhythmias, including ventricular ectopy and complete atrioventricular (AV) heart block. drugs.comdrugs.comdrugs.com The reduction in serum potassium can be significant, with decreases of 0.5 mEq/L or more observed in up to 50% of patients on moderate doses of thiazide diuretics. drugs.com This electrolyte imbalance can be particularly risky for patients with underlying cardiac conditions. drugs.comkaiserpermanente.org
Research has also pointed to a significant association between thiazide diuretics and orthostatic hypotension. nih.gov The hypotensive effects of thiazides can be additive with other medications like alpha-adrenergic blockers, necessitating careful monitoring. drugs.com
Table 4: Cardiovascular Adverse Events with this compound
| Adverse Event | Research Findings |
| Hypotension/Orthostatic Hypotension | May occur and can be exacerbated by alcohol, barbiturates, or narcotics. rxlist.commims.comwikidoc.org More common in the elderly and may lead to syncope. drugs.com Thiazides show a significant association with orthostatic hypotension. nih.gov |
| Arrhythmias | Thiazide-induced hypokalemia can lead to cardiac arrhythmias, such as ventricular ectopy and complete AV heart block. drugs.comdrugs.comdrugs.com |
Gastrointestinal Adverse Event Research
Gastrointestinal side effects have been reported with this compound use, although they are generally considered unusual. drugs.com The package insert for Renese (this compound) lists several potential gastrointestinal system reactions, including anorexia, gastric irritation, nausea, vomiting, cramping, diarrhea, and constipation. rxlist.com More severe, though rare, events such as pancreatitis and intrahepatic cholestatic jaundice have also been associated with thiazide diuretics. drugs.comrxlist.com
Table 5: Gastrointestinal Adverse Events Associated with this compound
| Adverse Event | Research Findings |
| Common Reactions | Anorexia, gastric irritation, nausea, vomiting, cramping, diarrhea, constipation. rxlist.commims.comwikidoc.org |
| Severe Reactions | Pancreatitis and intrahepatic cholestatic jaundice have been reported. rxlist.commims.comwikidoc.org |
Neurological Adverse Event Research
Neurological adverse events associated with this compound are also documented. The most common reactions reported in less than 2-3% of patients are dizziness and weakness. nih.gov Other reported central nervous system reactions include vertigo, paresthesias (numbness or tingling), headache, and xanthopsia (yellow vision). rxlist.commims.comwikidoc.org Weakness and restlessness have also been noted. rxlist.commims.com These reactions are generally reversible upon discontinuation of the drug. nih.gov
Table 6: Neurological Adverse Events with this compound
| Adverse Event | Research Findings |
| Common Reactions | Dizziness, weakness. nih.gov |
| Other CNS Reactions | Vertigo, paresthesias, headache, xanthopsia. rxlist.commims.comwikidoc.org |
| General Reactions | Restlessness. rxlist.commims.com |
Hypersensitivity Reactions
Hypersensitivity reactions to thiazide diuretics, including this compound, have been reported in less than 1% of patients. drugs.comdrugs.com These reactions can manifest as a rash with nausea and vomiting. drugs.comdrugs.com More severe, though rare, hypersensitivity reactions associated with some thiazide diuretics include acute pulmonary edema, interstitial cystitis, interstitial nephritis, and anaphylaxis. drugs.comdrugs.com
Sensitivity reactions may be more likely to occur in patients with a history of allergy or bronchial asthma. rxlist.comwikidoc.org It has also been reported that there is a possibility of exacerbation or activation of systemic lupus erythematosus. rxlist.comwikidoc.org Necrotizing angiitis (vasculitis) is another rare dermatologic-hypersensitivity reaction that has been listed. rxlist.comwikidoc.org
Table 7: Hypersensitivity Reactions to this compound
| Reaction Type | Research Findings |
| Common Manifestations | Rash with nausea and vomiting (occurs in <1% of patients). drugs.comdrugs.com |
| Severe Reactions | Rare cases of acute pulmonary edema, interstitial cystitis, interstitial nephritis, and anaphylaxis have been associated with some thiazides. drugs.comdrugs.com |
| Predisposing Factors | History of allergy or bronchial asthma. rxlist.comwikidoc.org |
| Other Reactions | Possibility of exacerbation or activation of systemic lupus erythematosus; necrotizing angiitis. rxlist.comwikidoc.org |
Research in Special Populations
The effects and safety of this compound have been considered in various specific patient populations, although dedicated research is limited for some groups.
Thiazide diuretics, including this compound, should be used with caution in individuals with severe renal disease. rxlist.comwikidoc.org In patients with impaired renal function, the effects of the drug may accumulate, and it may precipitate azotemia, a condition characterized by elevated levels of nitrogen-containing compounds in the blood. rxlist.comwikidoc.org If progressive renal impairment becomes evident, characterized by a rising nonprotein nitrogen or blood urea nitrogen, a careful reassessment of therapy is necessary, with consideration given to withholding or discontinuing the diuretic. rxlist.comwikidoc.org this compound-induced intravascular volume depletion can lead to new or worsened renal insufficiency. drugs.comdrugs.com For patients with a creatinine (B1669602) clearance of less than 25 mL/min, the use of this compound is not recommended. drugs.com
Caution is advised when using thiazides in patients with impaired hepatic function or progressive liver disease. rxlist.comwikidoc.org Minor alterations in fluid and electrolyte balance can precipitate hepatic coma in these individuals. rxlist.comwikidoc.org this compound is generally not recommended for patients with liver disease. drugs.com While liver injury from thiazide diuretics is exceedingly rare, some cases have been reported. nih.gov However, in many instances, other potentially liver-damaging medications were also being used. nih.gov this compound has been implicated in a few cases of drug-induced liver injury. nih.gov Despite this, large-scale studies on drug-induced liver injury have not identified diuretics as a common cause. nih.gov
While specific data on this compound use in geriatric patients is not widely available, general principles for thiazide use in this population apply. medicaldialogues.in Older adults are more susceptible to the side effects of diuretics, such as electrolyte imbalances. nih.gov Hyponatremia (low sodium levels) is a more frequent complication in the elderly, with some studies showing it develops in up to 30% of older patients treated with thiazides. viamedica.pl Symptoms of hyponatremia in this population can be non-specific and may include weakness, nausea, and confusion. viamedica.pl Orthostatic hypotension, a drop in blood pressure upon standing, may also occur and can lead to syncope, particularly in the elderly. drugs.com Due to reduced renal, hepatic, or cardiac function and the presence of other health conditions, it is recommended that the initial dosage of thiazides in older patients be low. nih.gov Periodic monitoring of electrolytes is particularly recommended for elderly patients. drugs.com
The safety and effectiveness of this compound in pediatric patients have not been established. rxlist.commedicaldialogues.in There is a lack of specific studies on the use of this drug in children. adam.comnih.gov One case report described a 2.5-year-old child who developed pancytopenia (a deficiency of all types of blood cells) after starting this compound. drugs.comdrugs.com However, for hypertension in children and adolescents, the American Academy of Pediatrics suggests that a thiazide diuretic can be considered as a pharmacologic treatment option. nih.gov
Thiazides, including this compound, cross the placental barrier and appear in cord blood. rxlist.commedicaldialogues.innih.gov The use of thiazides in pregnant women requires that the anticipated benefit be weighed against the potential hazards to the fetus. rxlist.commedicaldialogues.in These risks may include fetal or neonatal jaundice and thrombocytopenia (low platelet count). rxlist.commedicaldialogues.innih.gov Animal studies on a combination product containing this compound and reserpine (B192253) showed evidence of teratogenicity in rats at high doses, but data for this compound alone is limited. drugs.com Some experts consider the use of this compound during pregnancy in patients without heart disease to be contraindicated. drugs.com The routine use of diuretics in an otherwise healthy pregnant woman is considered inappropriate as it exposes both mother and fetus to unnecessary hazards. rxlist.com
Thiazides are also known to appear in breast milk. rxlist.commedicaldialogues.innih.gov Therefore, if the use of this compound is deemed essential, it is recommended that the patient should stop nursing. rxlist.commedicaldialogues.in
Drug-Drug Interaction Research
This compound can interact with several other medications, which can alter its effects or the effects of the other drugs.
Thiazide diuretics can potentiate the action of other antihypertensive drugs. rxlist.comwikidoc.org This effect is particularly noted with ganglionic or peripheral adrenergic blocking drugs. rxlist.comnih.gov
The following table summarizes key drug-drug interactions with this compound based on available research:
| Interacting Drug/Class | Research Finding | Citation |
| Lithium | Thiazide diuretics can reduce the renal excretion of lithium, leading to a rapid increase in serum lithium levels and a higher risk of lithium toxicity. | medicaldialogues.inmedindia.netdrugs.com |
| Digoxin | Diuretic-induced hypokalemia (low potassium levels) can increase the metabolic effects of digitalis and may precipitate digitalis toxicity. | medicaldialogues.innih.gov |
| Corticosteroids or ACTH | Concomitant use may lead to the development of hypokalemia. | medicaldialogues.innih.gov |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | NSAIDs can reduce the diuretic and antihypertensive efficacy of thiazides. | medicaldialogues.in |
| Tubocurarine | Thiazide drugs may enhance the paralyzing actions of tubocurarine. | wikidoc.orgmims.com |
| Norepinephrine | Thiazides may decrease the arterial responsiveness to norepinephrine. | wikidoc.orgmims.com |
| Barbiturates or Narcotics | The risk of orthostatic hypotension may be aggravated with concurrent use. | medicaldialogues.inmims.com |
| Antidiabetic drugs | Thiazides may alter the required dosing of antidiabetic medications. | mims.com |
| Cyclosporine | Concurrent use of cyclosporine and thiazides may increase the risk of gout or renal toxicity. | medicaldialogues.in |
Interactions affecting this compound Efficacy and Levels
The therapeutic efficacy and serum levels of this compound can be altered by co-administration with various other compounds.
Nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to diminish the diuretic and antihypertensive effects of thiazide diuretics like this compound. medicaldialogues.in This interaction is thought to be due to the inhibition of prostaglandin (B15479496) synthesis by NSAIDs, which can affect renal blood flow and salt and water excretion. drugs.com
Conversely, the serum concentration of this compound can be increased when taken with certain medications. These include anticholinergic agents like aclidinium (B1254267) and benztropine, as well as some antihistamines such as brompheniramine (B1210426) and buclizine. drugbank.com The mechanism for this is believed to be a decrease in gastrointestinal motility, which can lead to increased absorption of this compound. mims.com
Several drugs may decrease the antihypertensive activities of this compound. These include amphetamine, amoxapine, and various other central nervous system stimulants and antidepressants. drugbank.com On the other hand, certain medications can enhance the hypotensive effects of this compound, including amifostine, amiloride, and alfuzosin. drugbank.com
The excretion of this compound can also be affected by other drugs. For instance, acyclovir (B1169) and aminohippuric acid can decrease the excretion of this compound, potentially leading to higher serum levels. drugbank.com Conversely, some drugs may increase the excretion rate of this compound, which could result in lower serum levels and reduced efficacy. drugbank.com
It is important to note that some interactions may lead to a decrease in the therapeutic efficacy of the other drug when taken with this compound. For example, this compound can decrease the effectiveness of anticoagulants like acenocoumarol (B605123) and antidiabetic agents such as acarbose. drugbank.com
Table 1: Interactions Affecting this compound Efficacy and Levels
| Interacting Agent | Effect on this compound | Potential Clinical Consequence |
|---|---|---|
| NSAIDs (e.g., Indomethacin) | Decreased efficacy | Reduced diuretic and antihypertensive effects. medicaldialogues.indrugs.com |
| Anticholinergics (e.g., Aclidinium) | Increased serum concentration | Potentially enhanced effects or side effects of this compound. drugbank.com |
| CNS Stimulants (e.g., Amphetamine) | Decreased antihypertensive activity | Reduced blood pressure control. drugbank.com |
| Hypotensive Agents (e.g., Amifostine) | Increased hypotensive activity | Increased risk of low blood pressure. drugbank.com |
| Acyclovir | Decreased excretion | Potentially higher serum levels of this compound. drugbank.com |
| Anticoagulants (e.g., Acenocoumarol) | Decreased efficacy of the anticoagulant | Reduced effectiveness of the anticoagulant. drugbank.com |
| Antidiabetic agents (e.g., Acarbose) | Decreased efficacy of the antidiabetic | Reduced blood sugar control. drugbank.com |
Interactions with Agents Affecting Electrolyte Balance (e.g., Corticosteroids, ACTH, Digitalis)
A significant aspect of this compound's action involves its effect on electrolyte levels, particularly potassium. The concomitant use of this compound with other agents that affect electrolyte balance can lead to clinically important interactions.
Corticosteroids and Adrenocorticotropic Hormone (ACTH) can intensify electrolyte depletion, especially hypokalemia (low potassium levels), when used with thiazide diuretics. medicaldialogues.inrxlist.comwikidoc.org This is a crucial consideration as hypokalemia can have serious consequences, including cardiac arrhythmias. drugs.comdrugs.com
Digitalis glycosides, such as digoxin, are medications used to treat heart failure. The therapeutic and toxic effects of digitalis are influenced by potassium levels. Diuretic-induced hypokalemia can increase the heart's sensitivity to digitalis, potentially leading to digitalis toxicity, which can manifest as serious heart rhythm disturbances. medicaldialogues.inrxlist.comwikidoc.orgnih.gov this compound may also increase the hypokalemic activities of digoxin. drugbank.com
Table 3: Interactions with Agents Affecting Electrolyte Balance
| Interacting Agent | Effect on Electrolyte Balance | Clinical Significance |
|---|---|---|
| Corticosteroids (e.g., Prednisolone) | Increased risk of hypokalemia | Potentiates potassium loss, requiring monitoring of serum potassium levels. medicaldialogues.inrxlist.comwikidoc.orgdrugbank.com |
| ACTH (Corticotropin) | Increased risk of hypokalemia | Intensifies potassium depletion. medicaldialogues.inrxlist.comwikidoc.org |
| Digitalis (e.g., Digoxin) | Increased risk of digitalis toxicity due to hypokalemia | May lead to serious cardiac arrhythmias. medicaldialogues.inrxlist.comwikidoc.orgnih.govdrugbank.com |
Interactions with Neuromuscular Blocking Agents (e.g., Tubocurarine)
Thiazide diuretics, including this compound, have been found to interact with neuromuscular blocking agents, such as tubocurarine. Research suggests that thiazides can augment the paralyzing actions of these drugs. rxlist.commims.comnih.gov The proposed mechanism for this interaction is the diuretic-induced hypokalemia, which may enhance the effects of nondepolarizing muscle relaxants at the neuromuscular junction. nih.gov This potentiation could lead to prolonged muscle relaxation and potentially respiratory depression. nih.gov Therefore, caution is advised, and it may be necessary to discontinue the diuretic before elective surgery where such muscle relaxants will be used. nih.gov
Table 4: Interactions with Neuromuscular Blocking Agents
| Interacting Agent | Nature of Interaction | Potential Clinical Outcome |
|---|---|---|
| Tubocurarine | Potentiation of neuromuscular blockade | Increased responsiveness to the muscle relaxant, potentially leading to prolonged muscle paralysis and respiratory depression. rxlist.commims.comnih.govnih.gov |
Interactions affecting Laboratory Test Results
The use of this compound can lead to alterations in various laboratory test results. It is essential for clinicians to be aware of these potential interferences to avoid misinterpretation of lab findings.
Thiazide diuretics can affect serum electrolyte levels, leading to hypokalemia (low potassium), hyponatremia (low sodium), hypochloremia (low chloride), and hypercalcemia (high calcium). drugs.comdrugs.com They can also cause an increase in serum uric acid levels, which may precipitate gout in susceptible individuals. ontosight.airxlist.comnih.gov Furthermore, this compound may affect glucose metabolism, potentially leading to hyperglycemia (high blood sugar). medicaldialogues.inmims.com
In addition to these metabolic changes, thiazides may decrease serum protein-bound iodine (PBI) levels without causing any signs of thyroid disturbance. wikidoc.orgnih.gov Chronic administration of reserpine, which has been used in combination with this compound, can lead to a decrease in the urinary excretion of catecholamines and vanilmandelic acid. nih.govnih.gov
Table 5: Interactions Affecting Laboratory Test Results
| Laboratory Test | Effect of this compound |
|---|---|
| Serum Potassium | Decrease (Hypokalemia). drugs.comdrugs.com |
| Serum Sodium | Decrease (Hyponatremia). drugs.comdrugs.com |
| Serum Uric Acid | Increase (Hyperuricemia). ontosight.airxlist.comnih.gov |
| Blood Glucose | Increase (Hyperglycemia). medicaldialogues.inmims.com |
| Serum Calcium | Increase (Hypercalcemia). drugs.com |
| Serum Protein-Bound Iodine (PBI) | Decrease. wikidoc.orgnih.gov |
| Blood Urea Nitrogen (BUN) | May be altered. mims.comnih.gov |
Methodological Approaches in Polythiazide Research
Analytical Method Development and Validation
The development of robust analytical methods is crucial for the quantitative analysis of Polythiazide in bulk drug, pharmaceutical formulations, and biological samples. Validation according to established guidelines ensures the reliability, reproducibility, and accuracy of these methods.
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a predominant technique for the analysis of this compound. These methods are valued for their specificity, speed, and accuracy. Researchers have developed several RP-HPLC methods for the simultaneous estimation of this compound and other drugs, such as Prazosin, in bulk and pharmaceutical dosage forms. rjptonline.orgrjptonline.org
These methods typically employ a C18 column and a mobile phase consisting of a buffer (like potassium dihydrogen orthophosphate or o-phosphoric acid) and an organic solvent such as acetonitrile. rjptonline.orgjournalcra.com Detection is commonly performed using a PDA detector at a wavelength around 265-270 nm. rjptonline.orgjournalcra.com The methods are developed to be simple and economical by achieving short retention times and, consequently, reduced run times. journalcra.com Validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, and robustness. rjptonline.org For instance, one method demonstrated linearity for this compound in the concentration range of 6.25-37.5 µg/mL with a correlation coefficient (r²) of 0.999. rjptonline.org
Table 1: Examples of RP-HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 rjptonline.org | Method 2 journalcra.com | Method 3 ijpcbs.com |
|---|---|---|---|
| Column | Symmetry C18 (150mm × 4.6mm, 5µm) | Std Discovery C18 (150 x 4.6 mm, 5µm) | Zorbax C18 (150×4.6 mm; 5µm) |
| Mobile Phase | 0.01M Potassium dihydrogen orthophosphate buffer (pH 3.48) and Acetonitrile (50:50, v/v) | 0.1% OPA buffer and Acetonitrile (60:40, v/v) | Acetonitrile and potassium dihydrogen orthophosphate buffer (35:65 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 265 nm | 270 nm | 265 nm |
| Retention Time (this compound) | 2.134 min | 3.176 min | 5.214 min |
For measuring low concentrations of this compound, particularly in plasma, a highly sensitive assay based on gas chromatography (GC) has been developed. nih.gov This method utilizes an electron-capture detector, which is well-suited for halogenated compounds like this compound. The procedure involves acid hydrolysis of the compound to form trifluoroethylthioacetaldehyde, which is then analyzed by GC. nih.gov This approach achieves a high degree of sensitivity, capable of detecting this compound concentrations as low as 0.2 ng/mL in plasma. nih.govechemi.com This level of sensitivity is essential for pharmacokinetic studies following the administration of low, high-potency doses of the drug. nih.gov
Bioanalytical methods for quantifying this compound in biological matrices like human plasma are critical for pharmacokinetic and therapeutic drug monitoring. ijpcbs.comasiapharmaceutics.info These methods, often based on RP-HPLC, are validated according to regulatory guidelines, such as those from the US-FDA. ijpcbs.comijpcbs.com Validation encompasses several key parameters to ensure the method's reliability.
A typical bioanalytical method involves extracting the analyte from plasma, often using a protein precipitation technique with a solvent like acetonitrile. ijpcbs.com An internal standard (e.g., Hydrochlorothiazide (B1673439) or Celecoxib) is used to ensure accuracy. ijpcbs.comasiapharmaceutics.info The validation process confirms the method's selectivity, ensuring no significant interference from endogenous plasma components. ijpcbs.com Linearity is established over a specific concentration range, for example, 2.5-250 ng/mL for this compound in human plasma. ijpcbs.comasiapharmaceutics.info The lower limit of quantification (LLOQ) is determined, with reported values as low as 2.5 ng/mL. ijpcbs.com Accuracy and precision (both intra-day and inter-day) are assessed at multiple quality control (QC) concentrations (low, medium, and high). ijpcbs.com
Table 2: Bioanalytical Method Validation Parameters for this compound in Human Plasma ijpcbs.comasiapharmaceutics.info
| Validation Parameter | Reported Finding | Reference |
|---|---|---|
| Technique | RP-HPLC with PDA detection | ijpcbs.com |
| Matrix | Human Plasma | ijpcbs.comasiapharmaceutics.info |
| Extraction | Direct protein precipitation with acetonitrile | ijpcbs.com |
| Linearity Range | 2.5-250 ng/mL | ijpcbs.comasiapharmaceutics.info |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | ijpcbs.com |
| Accuracy (% Mean) | 98.85% | ijpcbs.com |
| Precision (% CV) | 2.34% (Intra-day) | ijpcbs.com |
| Internal Standard | Hydrochlorothiazide / Celecoxib | ijpcbs.comasiapharmaceutics.info |
Stability studies are an integral part of method validation and drug development, ensuring that the analyte remains unchanged during sample collection, storage, and analysis. For this compound, stability has been evaluated under various conditions as per regulatory guidelines. rjptonline.orgijpcbs.com In bioanalytical methods, the stability of this compound in human plasma is assessed under conditions such as long-term storage (e.g., at -28°C and -80°C), bench-top storage (e.g., 8 hours), and after multiple freeze-thaw cycles (e.g., three cycles). ijpcbs.comnih.gov The results from these studies confirm that the compound does not undergo significant degradation under typical laboratory conditions, ensuring the integrity of the analytical data. ijpcbs.comnih.gov
Forced degradation studies are also conducted on the bulk drug to understand its stability profile under stress conditions like acid, base, and oxidative environments. rjptonline.org Findings indicate that this compound is more susceptible to degradation under acidic, basic, and oxidative conditions. rjptonline.org Stability is also assessed in formulated products, such as tablets, under conditions of high temperature and humidity, where parameters like tablet hardness and dissolution profiles are monitored over time. tandfonline.com
In Vitro Studies and Assays
In vitro studies are employed to investigate the biochemical properties and mechanisms of action of this compound at a molecular level.
The antihypertensive mechanism of this compound may be partly mediated through its action on carbonic anhydrases (CAs). iajps.comdrugbank.com To investigate this, researchers assess the inhibitory activity of this compound against various CA isoforms. A common method used for this purpose is the stopped-flow CO₂ hydration enzymatic activity assay. nih.gov This technique measures the inhibition of CA-catalyzed hydration of carbon dioxide to bicarbonate by following the absorbance change of a pH indicator. nih.gov
Studies have shown that various thiazide and sulfonamide-derived drugs can bind to and inhibit human CA isoforms with varying affinities. nih.gov While this compound's primary target is the Na-Cl cotransporter, its potential interaction with CAs is a subject of research. iajps.comdrugbank.com Screening kits that utilize the esterase activity of an active CA on a substrate to produce a chromogenic product are also available to test for CA inhibitors in a high-throughput format. abcam.com The presence of an inhibitor like this compound would lead to a decrease in enzyme activity, resulting in a reduced colorimetric signal. abcam.com
Cell Culture Models for Phototoxicity
The potential for drug-induced photosensitivity is a critical aspect of safety assessment. For this compound and other sulphonamide-derived diuretics, in vitro cell culture models have been instrumental in investigating phototoxic potential. medchemexpress.com
Detailed Research Findings: Research has utilized cell culture systems to explore the phototoxicity of this compound. medchemexpress.com In one key study, various sulphonamide-derived diuretics were assessed in a cell culture model where cell death was evaluated based on its dependence on Ultraviolet A (UVA) light exposure and the concentration of the test substance. medchemexpress.com
The findings indicated that this compound is indeed phototoxic in this model. Specifically, phototoxicity was observed at concentrations of 5x10⁻⁴ M and higher. medchemexpress.com The investigation involved the use of the NHIK 3025 human cervix carcinoma cell line. chemsrc.com These cells were exposed to the drug and then irradiated using a Bluelight 2000 apparatus, which emits light at a wavelength of 325 nm. chemsrc.commedchemexpress.com
Further examination through electron microscopy revealed cellular damage in the presence of photosensitizing compounds like this compound. The primary morphological changes observed upon irradiation included the swelling of mitochondria and the endoplasmic reticulum, along with the aggregation of euchromatin. medchemexpress.com These findings pinpoint specific subcellular targets of phototoxic damage. General methodologies for in vitro photosafety evaluation also include the use of cell lines like BALB/c 3T3 and reconstructed human skin models, which are designed to detect potential phototoxicants. europa.eu
| Parameter | Methodology/Finding | Reference |
|---|---|---|
| Cell Line | NHIK 3025 (Human Cervix Carcinoma) | chemsrc.com |
| Irradiation Source | Bluelight 2000 apparatus (325 nm) | chemsrc.commedchemexpress.com |
| Effective Concentration | Phototoxic at ≥ 5x10-4 M | medchemexpress.com |
| Microscopic Observations | Swelling of mitochondria and endoplasmic reticulum; aggregation of euchromatin | medchemexpress.com |
Animal Models in Pharmacological Research
Animal models are fundamental for evaluating the in vivo efficacy and physiological effects of pharmaceutical compounds. Rats and dogs, particularly those with induced or genetic hypertension, have been the cornerstone for the pharmacological assessment of this compound. chemsrc.commedchemexpress.comresearchgate.net
To investigate the antihypertensive properties of this compound, researchers have employed hypertensive animal models. chemsrc.commedchemexpress.com While historically, dogs were commonly used, the rat is now a preferred species, with the Spontaneously Hypertensive Rat (SHR) being a model of choice for screening antihypertensive agents as it is considered analogous to essential hypertension in humans. researchgate.net
Detailed Research Findings: Studies have demonstrated the antihypertensive and diuretic efficacy of this compound in both hypertensive rats and dogs. chemsrc.commedchemexpress.com In experiments with hypertensive dogs, oral administration of this compound was shown to be effective. chemsrc.com Similarly, studies in hypertensive rats confirmed its activity. chemsrc.commedchemexpress.com The general methodology for such studies involves instrumenting the animals to allow for chronic measurement of blood pressure, often via implanted pressure transducers, followed by administration of the drug to observe its effects on cardiovascular parameters. fda.gov
The primary therapeutic action of this compound is diuresis (increased urine production) and saluresis (increased sodium excretion). Standardized animal methodologies are used to quantify these effects. chemsrc.commedchemexpress.com
Detailed Research Findings: In both rats and dogs, this compound has been shown to produce a significant increase in the excretion of sodium and chloride. chemsrc.comdoi.org A common method for assessment is the Lipschitz test, where the urine output of a test group is compared to that of a control or standard drug group. njppp.comsysrevpharm.org
Methodologically, these studies often involve depriving animals of food and water for a period before oral administration of the drug. doi.org Urine is then collected over specified time intervals (e.g., 5 and 24 hours) using metabolic cages or, in dogs, through repeated catheterizations. doi.orgsysrevpharm.org The collected urine is analyzed for volume and electrolyte content. doi.org Key parameters measured include:
Urine Volume: To determine the diuretic effect. njppp.com
Electrolyte Concentrations: Sodium (Na⁺) and potassium (K⁺) are typically measured by flame photometry, while chloride (Cl⁻) can be determined by methods like argentometry. doi.orgsysrevpharm.org
Saluretic Activity: Calculated as the sum of sodium and chloride excretion. sysrevpharm.org
Natriuretic Activity: Calculated as the ratio of sodium to potassium excretion (Na⁺/K⁺). A ratio greater than 2.0 is considered favorable. njppp.com
Studies showed that after oral administration to dogs, the maximal saluretic effect of this compound was achieved within the first or second hour. doi.org
Beyond its primary diuretic and antihypertensive effects, the metabolic consequences of this compound administration are investigated in animal models.
Detailed Research Findings: Metabolic studies have revealed effects of this compound on lipid and electrolyte metabolism. In one study using cholesterol-fed C57BL/cdJ mice, oral administration of this compound resulted in an approximate 13% increase in total plasma cholesterol levels and an elevation of the non-HDL lipoprotein fraction. chemsrc.commedchemexpress.com
Another metabolic effect observed in rats is an increase in bicarbonate excretion, which is thought to be related to the compound's inhibitory activity on carbonic anhydrase. doi.org Furthermore, studies using osmotic minipumps to continuously infuse this compound into rats have been used to examine its effects on the excretion of other electrolytes, such as calcium. researchgate.net
| Research Area | Animal Model | Key Methodological Findings | Reference |
|---|---|---|---|
| Antihypertensive Effects | Hypertensive Rats & Dogs | Demonstrated antihypertensive activity following oral administration. | chemsrc.commedchemexpress.com |
| Diuretic & Saluretic Effects | Rats & Dogs | Increased excretion of sodium and chloride; urine collected via metabolic cages/catheterization and analyzed with flame photometry. | doi.orgsysrevpharm.org |
| Metabolic Effects (Lipids) | Cholesterol-fed C57BL/cdJ mice | Caused a ~13% rise in total plasma cholesterol. | chemsrc.commedchemexpress.com |
| Metabolic Effects (Electrolytes) | Rats | Increased bicarbonate and affected calcium excretion. | doi.orgresearchgate.net |
Clinical Trial Design and Methodology
The evaluation of antihypertensive drugs like this compound in humans relies on rigorously designed clinical trials to establish efficacy and safety. The randomized controlled trial (RCT) is the gold standard for this purpose.
Methodological standards for RCTs investigating thiazide diuretics are well-established to ensure the reliability and validity of the findings.
Detailed Research Findings: The typical design for an RCT evaluating a thiazide diuretic for hypertension is a double-blind, randomized trial with either a placebo or an active comparator control group. york.ac.ukyork.ac.uk Key elements of the methodology include:
Trial Design: Both parallel-group and crossover designs are utilized. york.ac.ukyork.ac.uk
Inclusion Criteria: Trials typically enroll patients with primary (essential) hypertension. york.ac.ukyork.ac.uk Patients may be newly diagnosed or have had previous antihypertensive medications withdrawn before randomization. york.ac.uk
Exclusion Criteria: Patients with secondary causes of hypertension are generally excluded. york.ac.uk
Duration: Follow-up periods commonly range from 3 to 52 weeks to assess blood pressure lowering effects. york.ac.ukyork.ac.uk
Outcome Measurement: The primary outcome is the change in blood pressure. This is measured in a standardized research setting, typically after a 5-minute rest period, using a mercury sphygmomanometer. The average of 2-3 readings is often used. plos.org
Blinding: Double-blinding, where neither the participant nor the investigator knows the treatment allocation, is crucial to prevent bias. york.ac.uk
Bias Assessment: The quality and risk of bias in included trials are often formally assessed using tools such as the Cochrane risk-of-bias tool (RoB 2). nih.gov
These rigorous methodological standards are applied to the class of thiazide diuretics, including this compound, to generate high-quality evidence regarding their effect on blood pressure in hypertensive patients. york.ac.uknih.gov
Observational Studies and Retrospective Reviews
Observational studies and retrospective reviews are critical for understanding the long-term effects and real-world use of medications like this compound. These studies analyze data from large patient populations to identify associations, such as the relationship between a drug and certain health outcomes. For the class of thiazide diuretics, which includes this compound, observational studies have been particularly important in assessing long-term safety and effectiveness.
For instance, numerous observational studies have investigated the link between thiazide diuretic use and the risk of skin cancer, a concern attributed to the photosensitizing properties of their sulfonamide chemical structure. cnodes.ca A narrative review evaluating nine case-control and four cohort studies noted mixed but concerning findings; some studies reported an increased risk for basal cell carcinoma, squamous cell carcinoma, and malignant melanoma with thiazide use. cnodes.ca However, the review also highlighted significant methodological limitations in the existing research, such as potential confounding by indication and detection bias, calling for more robustly designed studies. cnodes.ca
Another area where this methodology has been applied is in the study of rare or paradoxical drug effects. A systematic review examining the use of thiazide diuretics for diabetes insipidus included a search for this compound among other terms. researchgate.net This review ultimately analyzed five studies, including both randomized and non-randomized trials, concluding that thiazides are a proven method for managing fluid control in these patients. researchgate.net Retrospective cohort studies are also used to compare the effectiveness of different diuretics. For example, a 2016 study compared intravenous chlorothiazide (B1668834) to oral metolazone (B1676511) in patients with diuretic resistance, finding the oral agent to be non-inferior in terms of urine output. clinicalcorrelations.org
Table 1: Examples of Observational and Review Studies in the Thiazide Diuretic Class
| Study Type | Focus of Research | Key Findings/Significance | Citations |
|---|---|---|---|
| Narrative Review | Association between thiazide diuretics and skin cancer risk | Some studies show positive associations with skin cancer, but are limited by methodological biases. | cnodes.ca |
| Systematic Review | Paradoxical anti-diuretic effect of thiazides in diabetes insipidus | Confirmed that thiazides are a proven method for fluid control in this condition. | researchgate.net |
Cohort Studies (e.g., Diuretic Resistance)
Cohort studies, which follow groups of individuals over time, are essential for investigating the development of conditions like diuretic resistance. Diuretic resistance is a significant clinical challenge in patients with conditions like acute decompensated heart failure (ADHF), where a reduced response to loop diuretics complicates fluid management. nih.gov While specific cohort studies focusing on this compound and diuretic resistance are not prominent in the literature, research on other thiazides provides a methodological blueprint.
The Mechanisms of Diuretic Resistance (MDR) Study is a notable example of a prospective observational cohort designed to investigate this phenomenon. nih.govnephjc.com This study serially collects blood and urine samples from patients hospitalized with ADHF to analyze the mechanisms of resistance and identify predictive biomarkers. nih.gov Within the MDR study, patients identified as having diuretic resistance were eligible for a randomized sub-study comparing a higher dose of their loop diuretic to a combination therapy of a loop diuretic plus chlorothiazide. nih.govnephjc.com
Such cohort studies allow researchers to:
Prospectively collect data and biological samples.
Investigate the temporal relationship between diuretic use and the onset of resistance.
Explore the mechanisms underlying reduced diuretic efficacy, such as compensatory sodium reabsorption in the distal convoluted tubule. nephjc.com
Evaluate the effectiveness of interventions, like the addition of a thiazide diuretic, in overcoming resistance.
Retrospective cohort studies have also been used. A 2016 study, for instance, compared outcomes for patients with ADHF and diuretic resistance who received either intravenous chlorothiazide or oral metolazone, providing evidence on their comparative effectiveness. clinicalcorrelations.org These studies collectively show that adding a thiazide diuretic can significantly increase urine output and overcome resistance to loop diuretics alone. clinicalcorrelations.orgnih.gov
End-Point Selection in Clinical Trials
The selection of appropriate endpoints is a cornerstone of clinical trial design, as they are the measures used to determine a drug's efficacy and safety. memoinoncology.com For a drug like this compound, typically used for hypertension, the endpoints chosen in clinical trials are critical for establishing its clinical benefit.
Commonly used endpoints in trials relevant to this compound include:
Blood Pressure Reduction: A primary surrogate endpoint, as blood pressure reduction is the major determinant of decreased cardiovascular risk. york.ac.uk
Composite Cardiovascular Events: Many large-scale hypertension trials use a combination of outcomes, such as cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. ahajournals.orgahajournals.org This increases statistical power by capturing a greater number of events.
The choice of endpoint must be clinically relevant and reliably measurable. memoinoncology.comahajournals.org For instance, the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT), a landmark study, used a primary endpoint of combined fatal coronary heart disease or nonfatal myocardial infarction to compare different classes of antihypertensive drugs, including the thiazide-like diuretic chlorthalidone (B1668885). ahajournals.org The selection process also considers factors like the expected event rate and trial duration. ahajournals.org In non-inferiority trials, the goal is to show that a new treatment is not unacceptably worse than an active control, requiring a carefully defined non-inferiority margin (M) based on historical data of the active control's effect. fda.gov
Patient Stratification and Subgroup Analysis
Patient stratification and subgroup analysis are methodological techniques used to explore whether a treatment's effect varies across different patient populations. bookdown.orgnumberanalytics.com This is particularly important for a widely prescribed class of drugs like thiazide diuretics, as individual patient characteristics can influence both efficacy and adverse effects. In research involving this compound and similar diuretics, patients may be stratified at baseline based on characteristics like age, gender, race, or the presence of comorbidities such as diabetes or chronic kidney disease. bookdown.orgsamplesizeshop.org
Key considerations in conducting subgroup analysis include:
A Priori Specification: Subgroup analyses are most credible when they are specified before the data is collected and analyzed (a priori) based on a strong biological or clinical rationale. bookdown.orgacf.gov Post hoc analyses (conducted after seeing the data) have a higher risk of yielding false-positive findings due to multiple comparisons. bookdown.org
Interaction Testing: The formal statistical method to assess for differences in treatment effect across subgroups is to test for an interaction between the treatment and the subgroup variable. samplesizeshop.orgacf.gov A significant interaction suggests that the treatment effect does indeed differ.
While specific subgroup analyses for this compound are not widely documented, this approach is standard in large cardiovascular outcome trials. For instance, analyses of trials comparing different antihypertensive agents often include subgroups based on race, as treatment responses to diuretics and other agents can differ. ahajournals.org
Biorepository Development and Biomarker Research
Biorepositories—organized collections of human biological specimens and associated clinical data—are invaluable resources for modern medical research, particularly for biomarker discovery. nih.gov For a drug like this compound, the development of biorepositories and subsequent biomarker research holds the potential to personalize therapy by identifying patients most likely to respond or those at higher risk for adverse effects.
The establishment of a biorepository is a complex process involving standardized protocols for sample collection, processing, and storage to ensure the quality and integrity of the specimens. nih.gov These repositories are crucial for uncovering new biomarkers that can predict disease progression or response to treatment. nih.gov
In the context of diuretic therapy, a key application is the study of diuretic resistance. The Mechanisms of Diuretic Resistance (MDR) study, for example, is establishing a prospective patient cohort and an associated biorepository. nih.govnephjc.com The goal is to use these stored blood and urine samples to identify urine biomarkers that can rapidly predict a patient's response to loop diuretics. nih.gov This could enable clinicians to tailor diuretic regimens more effectively, for instance, by identifying early on which patients would benefit from the addition of a thiazide like this compound.
Biomarker research can lead to:
Predictive Biomarkers: Identifying which patients will respond best to this compound. oicr.on.ca
Prognostic Biomarkers: Understanding the long-term outcomes for patients on thiazide therapy.
Safety Biomarkers: Identifying individuals at increased risk for adverse metabolic effects like hypokalemia or hyperglycemia. york.ac.uk
The use of biomarkers in clinical trials can significantly increase the success rate of drug development. theoncologynurse.com By selecting patients based on a specific biomarker, trials can demonstrate a drug's efficacy more clearly and efficiently. theoncologynurse.comalzdiscovery.org While this research is still emerging for many older drugs like this compound, the development of biorepositories provides the necessary infrastructure for future investigations into personalized diuretic therapy. nih.govoicr.on.ca
Future Directions and Emerging Research Areas for Polythiazide
Precision Medicine Approaches to Diuretic Therapy
The concept of "one-size-fits-all" is being replaced by precision medicine, which considers individual variability in genes, environment, and lifestyle. For diuretic therapy involving agents like polythiazide, this approach seeks to predict patient response and optimize treatment on an individual basis.
The response to thiazide diuretics is known to vary significantly among individuals, a phenomenon partly explained by genetic polymorphisms. Research into the pharmacogenetics of this drug class has identified several single-nucleotide polymorphisms (SNPs) in candidate genes that may predict a patient's blood pressure response. researchgate.net While studies may not specify this compound, the shared mechanism of action across thiazides makes these findings highly relevant.
Identifying these genetic markers through testing could help clinicians predict how effectively a patient might respond to this compound. xcode.life For instance, polymorphisms in genes that regulate renal salt handling and blood pressure are of particular interest. Carriers of specific genotypes in the WNK1 gene, which plays a role in renal ion transport, have shown varied blood pressure reductions when treated with thiazides. mdpi.com Similarly, variations in the NEDD4L gene, which is involved in sodium transport and reabsorption in the kidneys, have been linked to a decreased response to diuretics in individuals with certain genotypes. xcode.life
Below is a table summarizing key genetic markers that have been studied in relation to thiazide diuretic response.
| Gene Symbol | Polymorphism (SNP) | Influence on Thiazide Diuretic Response |
| ADD1 | G460W | Associated with variations in blood pressure decline following treatment. researchgate.net |
| PRKCA | rs16960228 | Carriers of the A allele showed a greater blood pressure response compared to GG carriers. mdpi.com |
| NOS3 | rs2070744 | The CC genotype is associated with an increased risk of resistant hypertension. mdpi.com |
| WNK1 | rs2107614 | The T allele was associated with uncontrolled blood pressure in some populations. mdpi.com |
| NEDD4L | rs4149601 | The AA genotype in hypertensive individuals is linked to a decreased response to diuretics. xcode.life |
| LYZ/YEATS4 | rs317689, rs315135, rs7297610 | Haplotypes in this region of chromosome 12 were significantly associated with diastolic blood pressure response. pharmgkb.org |
The ultimate goal of identifying predictive genetic markers is to facilitate the individualization of diuretic therapy. rxlist.com By understanding a patient's genetic predisposition, clinicians could select this compound for those most likely to benefit or adjust therapeutic strategies for predicted poor responders from the outset. This tailored approach could lead to more effective blood pressure control and better management of edema. xcode.life Optimization extends beyond just drug selection to include strategies that anticipate and mitigate potential resistance, ensuring the maximal therapeutic response is achieved and maintained. rxlist.com
Novel Drug Combinations and Synergistic Effects
Combining this compound with other therapeutic agents is a key strategy for enhancing its effects and overcoming resistance. The rationale is often based on sequential nephron blockade, where different parts of the kidney's tubule system are targeted simultaneously to produce a synergistic, or additive, diuretic and antihypertensive effect. nih.govnih.gov
Combining a thiazide diuretic like this compound with a loop diuretic is a common approach to manage diuretic resistance. nih.gov Thiazides inhibit sodium reabsorption in the distal convoluted tubule, which can hypertrophy and increase its reabsorptive capacity during chronic loop diuretic use. researchgate.net By blocking this compensatory mechanism, thiazides can restore and enhance the natriuretic effect of the loop diuretic. nih.govnih.gov
Other effective combinations include pairing this compound with potassium-sparing diuretics, Angiotensin-Converting Enzyme (ACE) inhibitors, or Angiotensin II Receptor Blockers (ARBs). nih.govoup.com These combinations can not only produce additive blood pressure-lowering effects but also mitigate potential electrolyte disturbances. oup.com
The table below outlines potential drug combinations and their mechanisms of synergy.
| Drug Class Combination | Rationale for Synergy |
| Thiazide + Loop Diuretic | Sequential nephron blockade; the thiazide blocks the compensatory sodium reabsorption in the distal tubule that occurs with chronic loop diuretic use. nih.govnih.gov |
| Thiazide + Potassium-Sparing Diuretic | Additive diuretic effect while counteracting potassium loss by blocking sodium channels (e.g., amiloride) or aldosterone (B195564) receptors (e.g., spironolactone) in the collecting duct. nih.govmayoclinic.org |
| Thiazide + ACE Inhibitor | Additive antihypertensive effects; the diuretic-induced volume depletion activates the renin-angiotensin system, which is then blocked by the ACE inhibitor. oup.com |
| Thiazide + Angiotensin Receptor Blocker (ARB) | Similar to ACE inhibitors, ARBs block the effects of angiotensin II, complementing the volume-reducing action of the thiazide for a greater antihypertensive effect. oup.com |
| Thiazide + Carbonic Anhydrase Inhibitor | The carbonic anhydrase inhibitor (e.g., acetazolamide) acts on the proximal tubule, increasing sodium delivery to the distal sites where the thiazide acts, potentially enhancing diuresis. mdpi.com |
Deeper Exploration of Diuretic Resistance Mechanisms
Diuretic resistance is a phenomenon where the response to a diuretic diminishes over time, leading to inadequate fluid and sodium removal despite using high doses. nih.govahajournals.org Understanding the underlying mechanisms is crucial for developing strategies to overcome it. Key factors include neurohormonal activation and adaptive changes within the kidney tubules. nih.govahajournals.org
Intensive diuresis can lead to a decrease in effective intravascular volume. This triggers compensatory responses from the body's neurohormonal systems, primarily the Renin-Angiotensin-Aldosterone System (RAAS) and the Sympathetic Nervous System (SNS). ahajournals.orgnih.govahajournals.org
Activation of the RAAS leads to the production of angiotensin II and aldosterone. Angiotensin II is a potent vasoconstrictor and stimulates thirst, while aldosterone promotes sodium and water reabsorption in the distal nephron. mdpi.com Similarly, activation of the SNS increases the release of norepinephrine, which can cause renal vasoconstriction and enhance sodium reabsorption. nih.gov These neurohormonal responses directly counteract the therapeutic goal of diuretics by promoting salt and water retention, thereby contributing significantly to diuretic resistance. nih.govmdpi.com
With chronic use of a diuretic that acts on a specific segment of the nephron, other segments can undergo adaptive changes to compensate. nih.gov When a thiazide diuretic like this compound blocks sodium reabsorption in the distal convoluted tubule, there is an increased delivery of sodium to downstream segments like the collecting ducts. nih.gov This sustained increase in sodium load can lead to structural and functional changes, including hypertrophy and hyperplasia of the epithelial cells in these downstream segments. researchgate.net These remodeled tubular cells exhibit an enhanced capacity for sodium reabsorption, effectively blunting the net natriuretic effect of the diuretic and contributing to the "braking phenomenon" where the diuretic's efficacy declines over time. nih.govnih.gov
Development of Predictive Tools for Diuretic Response
A significant challenge in diuretic therapy is the variability of patient response. The development of reliable predictive tools is a key area of emerging research aimed at personalizing treatment and improving outcomes. While research specifically targeting this compound is limited, studies on other diuretic classes, particularly loop diuretics, provide a roadmap for future investigations.
Current research efforts are centered on identifying biomarkers and developing equations that can forecast a patient's natriuretic (sodium excretion) response shortly after diuretic administration. For instance, studies in patients with acute decompensated heart failure have shown that a spot urine sample taken one or two hours after a loop diuretic dose can be used to accurately predict the cumulative sodium output over a six-hour period. nih.govresearchgate.net These predictive models are based on established renal physiologic principles and incorporate variables such as urine sodium concentration and renal function. nih.govresearchgate.net
The ability to predict a poor natriuretic response early allows for timely adjustments in therapy, potentially avoiding delays in achieving effective fluid and sodium balance. nih.gov The success of these models for loop diuretics suggests a similar approach could be developed for thiazide diuretics like this compound. Future research could focus on:
Identifying the optimal timing for spot urine samples after this compound administration.
Validating predictive equations specifically in populations treated with this compound for hypertension.
Investigating genetic markers or other biomarkers that may influence an individual's response to this compound.
The table below summarizes the predictive accuracy of a natriuretic response equation developed for loop diuretics, illustrating the potential for such tools.
| Metric | AUC for Predicting Poor Natriuretic Response | Correlation with Measured Sodium Output (r-value) |
| Sodium Prediction Equation | 0.95 | 0.91 |
| Clinically Recorded Net Fluid Output | 0.76 | 0.66 |
| Data derived from studies on loop diuretics, indicating the potential for developing similar predictive tools for thiazides. nih.govresearchgate.net |
Long-Term Outcomes Research and Cardiovascular Event Reduction
Thiazide diuretics have long been a cornerstone of hypertension management, largely due to their proven ability to reduce cardiovascular morbidity and mortality. researchgate.net Long-term outcomes research continues to affirm their value, while also exploring nuances between different types of thiazides.
Meta-analyses of numerous large-scale clinical trials have consistently shown that treatment with thiazide diuretics effectively reduces the risk of major cardiovascular events, including stroke, heart failure, and coronary artery disease. researchgate.netnih.gov The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) was a landmark study that demonstrated a thiazide-type diuretic (chlorthalidone) was superior to other antihypertensive agents in preventing certain forms of cardiovascular disease. nih.gov
More recent research has focused on comparing traditional thiazide-type diuretics (TT), such as this compound and hydrochlorothiazide (B1673439), with thiazide-like (TL) diuretics, such as chlorthalidone (B1668885) and indapamide. Some meta-analyses suggest that TL diuretics may offer additional benefits. nih.govnih.gov
Cardiovascular Events: One analysis, after correcting for differences in blood pressure reduction, found that TL diuretics were associated with a 12% greater risk reduction for cardiovascular events compared to TT diuretics. nih.gov
Heart Failure: The same analysis noted a 21% additional risk reduction for heart failure with TL diuretics. nih.gov
All-Cause Mortality: In another meta-analysis, treatment with TL diuretics, but not TT diuretics, was linked to a significant reduction in all-cause mortality when compared with a placebo. nih.gov
A post-hoc analysis of the Systolic Blood Pressure Intervention Trial (SPRINT) found that within the group receiving intensive blood pressure control, the use of thiazide-type diuretics was associated with a significantly lower risk of the primary composite cardiovascular endpoint. nih.gov This underscores the ongoing importance of this drug class in achieving cardiovascular risk reduction. Future long-term research will likely continue to investigate the comparative effectiveness of different diuretics and their role in specific patient populations.
| Outcome | Comparative Risk Reduction (Thiazide-Like vs. Thiazide-Type Diuretics) |
| Cardiovascular Events | 12% additional reduction nih.gov |
| Heart Failure | 21% additional reduction nih.gov |
| All-Cause Mortality | Significant reduction with TL diuretics vs. placebo (not seen with TT diuretics) nih.gov |
Research on this compound's Impact on Arterial Stiffness
Arterial stiffness, a measure of the rigidity of arterial walls and an independent predictor of cardiovascular events, has become an important target for antihypertensive therapy. physiology.org The effect of thiazide diuretics, including this compound, on this vascular parameter is an active area of investigation with some conflicting findings.
The primary mechanism by which thiazides lower blood pressure involves initial volume depletion followed by a sustained reduction in peripheral vascular resistance through vasodilation. nih.gov This vasodilatory effect would theoretically be expected to reduce arterial stiffness. Indeed, a large network meta-analysis of 76 studies concluded that thiazide diuretics, particularly in studies lasting longer than six months, were among the more effective antihypertensive drug classes at reducing pulse wave velocity (PWV), a key indicator of arterial stiffness. nih.gov
However, other studies have presented different results. One clinical trial directly comparing the effects of a renin inhibitor with the thiazide diuretic hydrochlorothiazide found that while both agents lowered blood pressure similarly, carotid artery stiffness actually increased in the hydrochlorothiazide group. physiology.org This highlights that the effects of thiazides on arterial stiffness may be complex and potentially influenced by the specific artery being measured and other physiological factors. The long-term impact of this compound itself on various measures of arterial stiffness has not been extensively studied, representing a clear direction for future research to clarify its vascular effects beyond blood pressure reduction.
Further Investigations into Metabolic Side Effects and Mitigation Strategies
While effective, the use of this compound and other thiazide diuretics is associated with a range of metabolic side effects. nih.govresearchgate.net A key area of ongoing research is to better understand these effects and develop strategies to mitigate them, thereby improving the safety and tolerability of long-term therapy.
The most common metabolic disturbances are dose-related and include electrolyte imbalances and changes in glucose and lipid metabolism. nih.govresearchgate.net
Hypokalemia (Low Potassium): Significant reductions in serum potassium are a frequent occurrence and can predispose patients to cardiac arrhythmias. drugs.com
Hyperuricemia (High Uric Acid): Thiazides can increase serum uric acid levels, which may precipitate gout in susceptible individuals. rxlist.com
Glucose Intolerance: Thiazide therapy can lead to increased fasting blood glucose levels, and latent diabetes mellitus may become manifest during treatment. drugs.commedicaldialogues.in One prospective study following patients for 14 years showed an increase in mean fasting blood glucose, which partially reversed after therapy was withdrawn. drugs.com
Lipid Abnormalities: Deleterious effects on the lipid profile, including hypercholesterolemia, have been reported. drugs.com
Future investigations are focused on several fronts. First is the continued emphasis on using the lowest effective dose, as most of these metabolic complications are dose-dependent. nih.govresearchgate.net Second, research is exploring the potential benefits of combining thiazides with other agents, such as potassium-sparing diuretics or ACE inhibitors, to counteract electrolyte imbalances. Further studies are needed to determine if certain patient populations are at higher risk for these metabolic effects and to develop personalized mitigation strategies.
| Metabolic Side Effect | Description |
| Hypokalemia | Low serum potassium levels, potentially leading to cardiac issues. drugs.com |
| Hyperuricemia | Elevated blood uric acid, a risk factor for gout. rxlist.com |
| Hyperglycemia | Increased blood sugar levels and potential for new-onset diabetes. drugs.com |
| Hypercholesterolemia | Increase in cholesterol levels. drugs.com |
| Hyponatremia | Low serum sodium levels. drugs.com |
Comparative Effectiveness Research with Newer Diuretic Classes
The landscape of diuretic therapy has evolved, with distinctions being drawn not only between major classes but also within the thiazide category itself. Comparative effectiveness research is crucial for guiding clinical decisions by evaluating how this compound and other traditional thiazides stack up against newer or alternative diuretic options.
A primary focus of this research has been the comparison between thiazide-type (TT) diuretics like this compound and the structurally related but pharmacokinetically distinct thiazide-like (TL) diuretics, such as chlorthalidone and indapamide. nih.gov TL diuretics generally have a longer half-life, which may lead to more consistent 24-hour blood pressure control. nih.gov
Blood Pressure Reduction: A meta-analysis found that TL diuretics (indapamide or chlorthalidone) were significantly more effective in lowering systolic blood pressure compared to the TT diuretic hydrochlorothiazide. nih.gov
Cardiovascular Outcomes: As mentioned previously, several analyses suggest that the longer duration of action and potentially pleiotropic effects of TL diuretics may translate into superior cardiovascular event reduction compared to TT diuretics. nih.govnih.gov
Comparisons are also made with other major diuretic classes:
Loop Diuretics (e.g., Furosemide): These are more potent diuretics than thiazides and are preferred for managing significant fluid overload, such as in acute heart failure. nursingcenter.com However, for hypertension management, thiazides are generally considered first-line agents. researchgate.netnih.gov
Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride): These have weak diuretic effects on their own but are often used in combination with thiazides to counteract potassium loss. nursingcenter.com
Future comparative effectiveness research will need to include head-to-head trials involving this compound specifically to determine its relative efficacy and long-term value in the context of these other available diuretic therapies.
Advanced Computational Modeling for Drug Metabolism and Interactions
The future of pharmacology is increasingly reliant on advanced computational tools to predict and understand how drugs behave in the body. For a drug like this compound, which is often used in patients taking multiple medications, this research area holds significant promise for enhancing safety and efficacy.
Advanced computational modeling involves the use of pharmacokinetics (PK) and pharmacodynamics (PD) models to simulate a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its therapeutic and adverse effects. nih.gov
Predicting Metabolism: About 30% of this compound is metabolized, with the drug and its metabolites excreted primarily in the urine. nih.gov Computational models can help simulate these metabolic pathways, identifying potential bottlenecks or variations due to genetic differences in metabolic enzymes.
Simulating Drug-Drug Interactions (DDIs): Polypharmacy is common in patients treated for hypertension. nih.gov Thiazides are known to interact with other drugs, such as corticosteroids and lithium. medicaldialogues.in Quantitative systems pharmacology (QSP) and PK/PD modeling provide a framework for simulating these complex interactions, predicting how co-administered drugs might alter this compound's concentration and effects, or vice versa. nih.govspringermedicine.com
By integrating data from in vitro experiments and clinical trials into these sophisticated models, researchers can explore various dosing scenarios, predict outcomes in different patient populations, and identify potential DDI risks before they are observed clinically. nih.gov This in-silico approach can make drug therapy safer and more predictable, and its application to older drugs like this compound could help optimize their use in modern clinical practice.
Q & A
Q. What are the key structural and pharmacological properties of polythiazide, and how are they validated experimentally?
this compound (C₁₁H₁₃ClF₃N₃O₄S₃) is a thiazide diuretic with a sulfonamide group, inhibiting the sodium-chloride symporter in renal tubules. Its structure is characterized by X-ray crystallography (R-factor = 0.042, wR = 0.098) using a Bruker-Nonius diffractometer with φ&ω scans and multi-scan absorption correction . Pharmacological validation involves in vitro assays measuring electrolyte excretion and in vivo antihypertensive models comparing dose-response curves to hydrochlorothiazide .
Q. What standardized analytical methods are used to quantify this compound in biological matrices?
A reverse-phase HPLC method with UV detection (λ = 254 nm) is validated for this compound quantification in human plasma (6.25–250 ng/mL). The method employs a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v), and celecoxib as an internal standard. Validation parameters include linearity (R² > 0.999), intra-day precision (RSD < 2%), and recovery (>95%) .
Q. How can researchers ensure reproducibility of this compound synthesis and characterization?
Follow ICH guidelines for synthetic protocols:
- Synthesis : Start with 6-chloro-3,4-dihydro-2-methyl-7-sulfamoyl-benzo-1,2,4-thiadiazine, followed by trifluoroethylthiolation.
- Characterization : Use NMR (¹H/¹³C), FTIR (S=O stretching at 1150 cm⁻¹), and elemental analysis (C, H, N within ±0.4% of theoretical values).
- Purity : Confirm via HPLC (>99%) and residual solvent analysis (ICH Q3C limits) .
Advanced Research Questions
Q. How can stability-indicating methods resolve contradictions in this compound degradation profiles under varying conditions?
Degradation studies under ICH Q1A(R2) conditions (acid/base hydrolysis, oxidation, photolysis) reveal this compound’s susceptibility to hydrolysis at pH > 8.0. Use forced degradation HPLC to identify impurities (e.g., des-trifluoroethyl this compound). Quantify degradation kinetics via Arrhenius plots to extrapolate shelf-life .
Q. What computational models predict this compound’s pharmacokinetic-pharmacodynamic (PK-PD) interactions in comorbid populations?
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate renal clearance (CLrenal = 1.2 L/h) and protein binding (89%) to simulate exposure in hypertensive patients with renal impairment.
- Dose Optimization : Use Monte Carlo simulations to adjust dosing regimens for patients with CrCl < 30 mL/min, minimizing hypokalemia risk .
Q. How do crystallographic data resolve ambiguities in this compound’s solid-state conformation?
Single-crystal X-ray diffraction (space group P2₁/c) reveals a bent conformation of the trifluoroethylthio group, stabilized by C–H···O hydrogen bonds. Compare with density functional theory (DFT) calculations (B3LYP/6-31G*) to validate torsion angles (θ = 112.3° experimental vs. 115.8° theoretical) .
Methodological Best Practices
Q. Designing dose-response studies for this compound’s antihypertensive efficacy: What statistical approaches mitigate variability?
- Randomization : Use block randomization stratified by baseline BP (systolic ≥160 mmHg).
- Endpoint Analysis : ANCOVA with covariates (age, renal function) to compare mean BP reduction across doses (1–4 mg/day).
- Power Calculation : Assume α = 0.05, β = 0.2, effect size = 8 mmHg; minimum n = 40 per group .
Q. How to address discrepancies in this compound’s off-target effects across preclinical models?
- Meta-Analysis : Pool data from rodent and canine studies using random-effects models (RevMan software).
- Mechanistic Studies : Conduct radioligand binding assays (e.g., carbonic anhydrase inhibition) to clarify species-specific off-target profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
